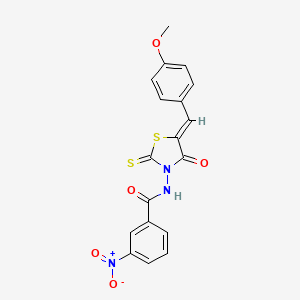
(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone core, a methoxybenzylidene group, and a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . Due to its critical role in melanogenesis, it has been defined as a potent pharmacological target for the treatment of melanin overproduction .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . This interaction results in the inhibition of melanin synthesis, thereby reducing pigmentation .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized .
Result of Action
The compound’s action results in significant and concentration-dependent inhibition of intracellular melanin contents . Its anti-melanogenic effects were found to be considerably greater than the inhibitory effect of kojic acid . These effects are due to the compound’s inhibition of tyrosinase activity .
Action Environment
Environmental factors such as UVB radiation can influence the compound’s action, efficacy, and stability . For example, the compound’s skin depigmentation effect was confirmed in vivo as its topical treatment significantly reduced UVB-induced melanogenesis in HRM2 hairless mice .
Análisis Bioquímico
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . It binds to the active site of tyrosinase, preventing the enzyme from catalyzing its substrate . This interaction is supported by high binding affinities observed in docking simulations .
Cellular Effects
In cellular studies using B16F10 melanoma cells, the compound significantly inhibited intracellular melanin contents in a concentration-dependent manner . It influenced cell function by inhibiting cellular tyrosinase activity and melanin production .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with tyrosinase. It binds to the active site of the enzyme, preventing it from interacting with its substrate . This results in a decrease in melanin production, as tyrosinase is a key enzyme in melanogenesis .
Temporal Effects in Laboratory Settings
It has been shown to have a potent inhibitory effect on tyrosinase activity and melanin production in B16F10 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide typically involves the condensation of 4-methoxybenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, followed by the reaction with 3-nitrobenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, suggesting its use in treating hyperpigmentation disorders .
Medicine
In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for therapeutic applications .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical and cosmetic industries are particularly noteworthy due to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: This compound shares a similar thiazolidinone core but lacks the nitrobenzamide moiety.
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one: This derivative has a hydroxyl group instead of a nitro group, affecting its biological activity.
Uniqueness
(Z)-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide is unique due to its combination of a thioxothiazolidinone core, a methoxybenzylidene group, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-26-14-7-5-11(6-8-14)9-15-17(23)20(18(27)28-15)19-16(22)12-3-2-4-13(10-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGOKEIYOCUUOF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)
![8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3004167.png)
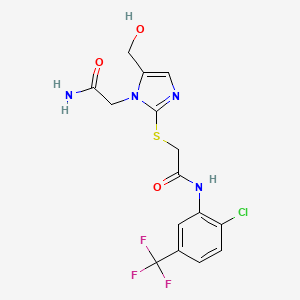
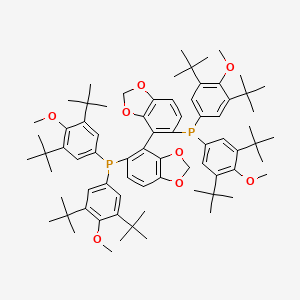

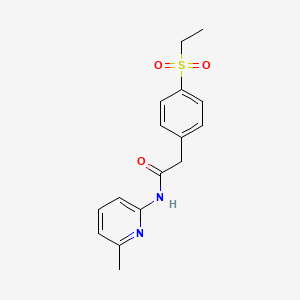
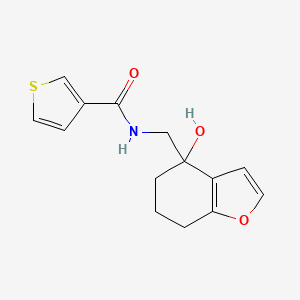
![[(3-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B3004180.png)
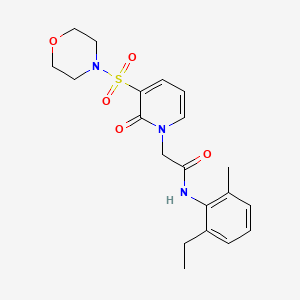
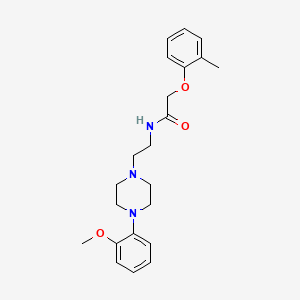

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)
![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3004188.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3004189.png)
